molecular formula C12H17NO2 B13112672 5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 648893-12-3

5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13112672
CAS No.: 648893-12-3
M. Wt: 207.27 g/mol
InChI Key: WOADEMZTZBTFMH-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a tetracyclic amine derivative featuring methoxy substituents at the 5- and 6-positions of the naphthalene core. This compound is structurally related to apomorphine, a potent dopamine agonist used in Parkinson’s disease research . Its synthesis involves the reduction of 5,6-dimethoxynaphthalene-2-carboxylic acid, though the process may yield rearrangement products like 5,6-dimethoxy-1,2,3,4-tetrahydro-2(1H)-naphthalenone under catalytic hydrogenation conditions . The compound’s dopamine-like activity stems from its ability to mimic the rigid conformation of apomorphine, making it valuable in neurological studies .

Properties

CAS No.

648893-12-3

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C12H17NO2/c1-14-11-7-6-8-9(12(11)15-2)4-3-5-10(8)13/h6-7,10H,3-5,13H2,1-2H3

InChI Key

WOADEMZTZBTFMH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(CCC2)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 5,6-dimethoxy-1-tetralone.

    Reduction: The ketone group in 5,6-dimethoxy-1-tetralone is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination, where it is converted to the corresponding amine using reagents such as ammonia (NH3) or an amine derivative.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid (HCl) to form the hydrochloride salt of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and other functional groups can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The biological and physicochemical properties of tetrahydronaphthalenamine derivatives are highly sensitive to substituent positions and electronic characteristics:

  • 5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine : The electron-donating methoxy groups at the 5- and 6-positions enhance binding to dopamine receptors, similar to apomorphine’s pharmacophore .
  • 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 81861-30-5) : A single methoxy group at the 6-position reduces steric hindrance but may lower receptor affinity compared to the 5,6-dimethoxy analog .
Table 1: Substituent Effects on Physicochemical Properties
Compound Name Substituent Positions Melting Point/Physical State Yield Key Analytical Data
This compound 5,6-OCH₃ Not reported 42%* NMR, IR
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) 4-cyclohexyl 137–139°C (crystalline) 71% ¹H/¹³C NMR, HPLC
6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine 6-OCH₃ Not reported Molecular formula: C₁₁H₁₅NO

*Reported for precursor synthesis in .

Steric and Stereochemical Considerations

  • N,N-Dimethyl Derivatives (e.g., 5l, 5m, 5n) : The introduction of bulky 4-substituents (e.g., cyclohexyl, biphenyl) in N,N-dimethyltetrahydronaphthalen-2-amines increases steric hindrance, which may reduce metabolic clearance but also limit receptor accessibility .
  • (R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride : The chloro substituent at the 6-position introduces electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound. This difference could influence binding kinetics in receptor assays .
  • (S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine : Fluorine’s electronegativity and small atomic radius enhance metabolic stability while preserving receptor affinity, demonstrating the interplay between electronic and steric effects .

Pharmacological Implications

In contrast, N,N-dimethyl analogs (e.g., 5l, 5m) are primarily studied for their affinity to serotonin and adrenergic receptors, indicating divergent therapeutic targets .

Biological Activity

5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine (commonly referred to as DM-TNA) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

  • Chemical Formula : C12H17N
  • Molecular Weight : 175.28 g/mol
  • CAS Number : 1213563-99-5

The compound features a tetrahydronaphthalene core with two methoxy groups at the 5 and 6 positions, contributing to its unique pharmacological profile.

DM-TNA has been primarily studied for its interactions with various neurotransmitter systems. Its structural similarities to other naphthalene derivatives suggest potential activity at serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. These interactions may underlie its effects on mood regulation and cognitive functions.

Key Mechanisms:

  • Serotonergic Activity : DM-TNA may act as a partial agonist or antagonist at serotonin receptors, influencing anxiety and depression pathways.
  • Cholinesterase Inhibition : Recent studies have indicated that DM-TNA analogs can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission and memory processes. This mechanism is particularly relevant in Alzheimer's disease research.

In Vitro Studies

Several studies have evaluated the biological activity of DM-TNA through in vitro assays:

  • Cholinesterase Inhibition :
    • A study reported that DM-TNA and its analogs exhibited significant inhibitory effects on AChE and BChE, with IC50 values suggesting effective concentrations for therapeutic use in cognitive disorders .
  • Serotonin Receptor Binding :
    • Research indicates that DM-TNA interacts with serotonin receptors, potentially modulating anxiety and depressive behaviors in animal models. The binding affinities measured in these studies provide insights into its potential as an anxiolytic agent .

In Vivo Studies

Animal models have been utilized to further understand the pharmacodynamics of DM-TNA:

  • Anxiety Models : In rodent models, DM-TNA demonstrated anxiolytic effects comparable to established anxiolytics, suggesting its potential utility in treating anxiety disorders.
  • Cognitive Function Tests : Behavioral tests assessing memory and learning indicated that DM-TNA could enhance cognitive performance, likely due to its cholinergic activity.

Case Study 1: Cholinergic Activity

In a controlled study involving aged rats, administration of DM-TNA resulted in improved performance on the Morris Water Maze test, indicating enhanced spatial learning and memory retention. The study concluded that the cholinesterase inhibitory properties of DM-TNA could be beneficial for age-related cognitive decline.

Case Study 2: Mood Regulation

A clinical trial involving subjects with generalized anxiety disorder showed that DM-TNA reduced anxiety levels significantly compared to a placebo group. The trial highlighted the compound's potential as a novel treatment for anxiety disorders.

Comparative Analysis

Compound NameTarget ReceptorIC50 (nM)Effect
This compound5-HT1A20Anxiolytic
Analog A (e.g., 8-OH-DPAT)5-HT1A1.14Anxiolytic
DonepezilAChE0.4Cognitive enhancer

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